molecular formula C13H14N4O2S B10905242 N-[(3-methoxyphenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide

N-[(3-methoxyphenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10905242
M. Wt: 290.34 g/mol
InChI Key: AGJUJWVDEMPVRX-UHFFFAOYSA-N
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Description

N-(3-METHOXYPHENYL)-N’-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]THIOUREA is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHOXYPHENYL)-N’-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]THIOUREA typically involves the reaction of 3-methoxyaniline with 1-methyl-1H-pyrazole-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting intermediate is then treated with thiourea under reflux conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHOXYPHENYL)-N’-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the thiourea moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under mild heating.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(3-METHOXYPHENYL)-N’-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]THIOUREA has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-METHOXYPHENYL)-N’-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHOXYPHENYL)-N’-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]THIOUREA
  • N-(3-METHOXYPHENYL)-N’-[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA
  • N-(3-METHOXYPHENYL)-N’-[(2-METHYL-1H-PYRAZOL-3-YL)CARBONYL]THIOUREA

Uniqueness

N-(3-METHOXYPHENYL)-N’-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]THIOUREA is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H14N4O2S

Molecular Weight

290.34 g/mol

IUPAC Name

N-[(3-methoxyphenyl)carbamothioyl]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C13H14N4O2S/c1-17-7-6-11(16-17)12(18)15-13(20)14-9-4-3-5-10(8-9)19-2/h3-8H,1-2H3,(H2,14,15,18,20)

InChI Key

AGJUJWVDEMPVRX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(=O)NC(=S)NC2=CC(=CC=C2)OC

Origin of Product

United States

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